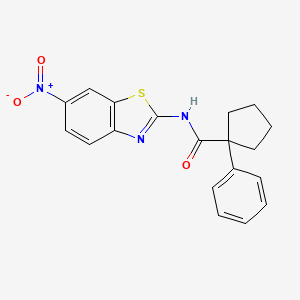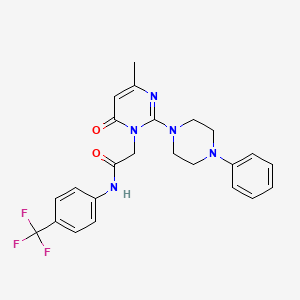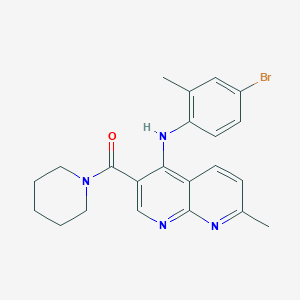
(4-((4-Bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the subject molecule often involves multi-step reactions, including acylation, Grignard reactions, and etherification processes. For example, Jones et al. (1979) described a synthesis route starting from beta-tetralone acylation, followed by a Grignard reaction, leading to novel dihydronaphthalene isomers with significant antiestrogenic activity (Jones et al., 1979). Jing et al. (2018) developed an environmentally friendly synthesis approach for related compounds using UV light-induced intramolecular rearrangement, highlighting the advancements in green chemistry (Jing et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds can reveal detailed information about molecular conformation and interactions. For instance, Revathi et al. (2015) investigated the crystal structure of a compound with similar piperidinyl methanone elements, providing insights into the molecular arrangement and hydrogen bonding patterns (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest often highlight its reactivity towards various reagents, which is crucial for its potential applications in synthesis and drug development. The work by Balderson et al. (2007) on enaminones, for example, showcases the importance of understanding intramolecular hydrogen bonding and its impact on molecular stability and reactivity (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, are essential for their application in pharmaceutical formulations. Karthik et al. (2021) conducted thermal and structural studies on a similar compound, emphasizing the importance of thermal stability and crystallography in the assessment of material properties (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are key to the development of pharmaceutical agents. Jiang et al. (2008) discovered a series of compounds with potent apoptosis-inducing activity, demonstrating the potential therapeutic applications of molecules within this chemical class (Jiang et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been explored for similar naphthyridine and piperidinyl methanone derivatives. For instance, microwave-induced Friedlander condensation has been developed for the rapid synthesis of 1,8-naphthyridines, showcasing an efficient method for creating heterocycles with potential pharmacological activities (Mogilaiah & Reddy, 2002).
Characterization and Crystal Structures : The crystal structure of related compounds, such as adducts comprising piperidin-1-yl substituents, reveals intricate details about molecular conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential binding mechanisms (Revathi et al., 2015).
Biological Interactions and Potential Applications
Anticancer Activity : Naphthyridine derivatives have been investigated for their anticancer activities. A novel compound showed significant anticancer activity in human melanoma cells, indicating the potential of such compounds for therapeutic applications (Kong et al., 2018).
Antimicrobial Activity : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives have been synthesized and evaluated for their antimicrobial activity, showing inhibitory effects on bacterial growth, which highlights their potential as antimicrobial agents (Bhasker et al., 2018).
Neuroprotective Activities : Aryloxyethylamine derivatives, which share structural features with the compound of interest, have been explored for their neuroprotective effects, showing potential in protecting cells against glutamate-induced cell death. This research suggests the possibility of utilizing similar compounds for neuroprotective therapies (Zhong et al., 2020).
Propiedades
IUPAC Name |
[4-(4-bromo-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-14-12-16(23)7-9-19(14)26-20-17-8-6-15(2)25-21(17)24-13-18(20)22(28)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDRBRGLUKIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Br)C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
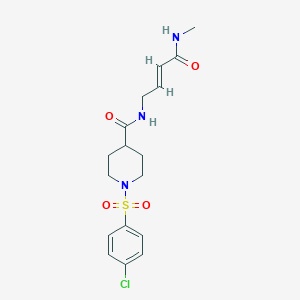
![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)
![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

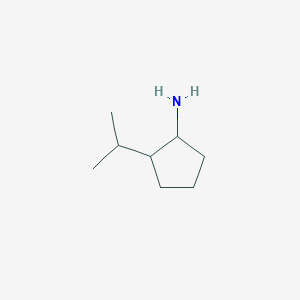
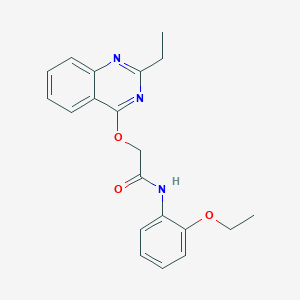
![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
